molecular formula C24H43N3O6 B112250 Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 204197-26-2

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B112250
CAS RN: 204197-26-2
M. Wt: 469.6 g/mol
InChI Key: KRVXFXVPQJBLFE-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including an allyloxy carbonyl group, a tert-butoxycarbonyl (BOC) group, and an amino group. The BOC group is a common protecting group in organic synthesis .


Synthesis Analysis

Tertiary butyl esters, such as the BOC group in this compound, find large applications in synthetic organic chemistry. A method for the direct introduction of the BOC group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern due to its crowded structure .


Chemical Reactions Analysis

The tert-butyl group is used in various chemical transformations, and it has relevance in biosynthetic and biodegradation pathways .

Scientific Research Applications

Chemoselective N-tert-Butyloxycarbonylation

The compound is used in the chemoselective N-tert-butyloxycarbonylation of amines. This process is significant in protecting amines during synthesis reactions. A catalyst-free and green protocol has been developed using glycerol as a solvent at room temperature, which is both economical and environmentally benign .

Synthesis of Tertiary Butyl Esters

BOC-D-DAP(ALOC)-OH DCHA plays a role in the synthesis of tertiary butyl esters, which are widely used in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed, utilizing flow microreactor systems for a more efficient and sustainable process .

Catalytic Synthesis of α,β-Unsaturated Carbonyl Compounds

This compound is involved in the catalytic synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry. The carbonylation reactions used in this synthesis are atom-efficient and convert a variety of easily available substrates .

Future Directions

The use of the tert-butyl group in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways suggest possible applications in biocatalytic processes .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXFXVPQJBLFE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373157
Record name N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

CAS RN

204197-26-2
Record name N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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